molecular formula C14H10Cl2FNOS B2877578 N-(3,5-dichlorophenyl)-2-((4-fluorophenyl)thio)acetamide CAS No. 884815-58-1

N-(3,5-dichlorophenyl)-2-((4-fluorophenyl)thio)acetamide

Cat. No.: B2877578
CAS No.: 884815-58-1
M. Wt: 330.2
InChI Key: HQBMIRCEQKZHDO-UHFFFAOYSA-N
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Description

N-(3,5-dichlorophenyl)-2-((4-fluorophenyl)thio)acetamide is an organic compound characterized by the presence of dichlorophenyl and fluorophenyl groups attached to a sulfanylacetamide backbone

Scientific Research Applications

N-(3,5-dichlorophenyl)-2-((4-fluorophenyl)thio)acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

Without specific information about the intended use of this compound, it’s difficult to predict its mechanism of action . If it’s intended for use as a drug, its mechanism of action would depend on its interactions with biological targets .

Safety and Hazards

As with any chemical compound, handling “N-(3,5-dichlorophenyl)-2-(4-fluorophenyl)sulfanylacetamide” would require appropriate safety precautions . The specific hazards would depend on its reactivity and toxicity, which are not known without specific experimental data .

Future Directions

The future research directions for this compound would depend on its intended application . If it shows promising biological activity, it could be further studied as a potential drug . Alternatively, if it has interesting chemical reactivity, it could be studied in the context of synthetic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dichlorophenyl)-2-((4-fluorophenyl)thio)acetamide typically involves the reaction of 3,5-dichloroaniline with 4-fluorobenzenethiol in the presence of a suitable base and solvent. The reaction conditions may include:

    Base: Sodium hydroxide or potassium carbonate

    Solvent: Dimethylformamide (DMF) or tetrahydrofuran (THF)

    Temperature: 60-80°C

    Reaction Time: 12-24 hours

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dichlorophenyl)-2-((4-fluorophenyl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA)

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride

    Substitution: Sodium methoxide or potassium tert-butoxide

Major Products Formed

    Oxidation: Sulfoxides or sulfones

    Reduction: Amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chloro-4-fluorophenyl)-N’-(3,5-dichlorophenyl)thiourea
  • N-(3,5-dichlorophenyl)-N’-(4-fluorophenyl)thiourea

Uniqueness

N-(3,5-dichlorophenyl)-2-((4-fluorophenyl)thio)acetamide is unique due to its specific combination of dichlorophenyl and fluorophenyl groups attached to a sulfanylacetamide backbone. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(3,5-dichlorophenyl)-2-(4-fluorophenyl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2FNOS/c15-9-5-10(16)7-12(6-9)18-14(19)8-20-13-3-1-11(17)2-4-13/h1-7H,8H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQBMIRCEQKZHDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1F)SCC(=O)NC2=CC(=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2FNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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